molecular formula C6H3ClN4O2 B6214035 4-chloro-2-nitropyrazolo[1,5-a]pyrazine CAS No. 2170812-72-1

4-chloro-2-nitropyrazolo[1,5-a]pyrazine

Cat. No.: B6214035
CAS No.: 2170812-72-1
M. Wt: 198.6
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Description

4-chloro-2-nitropyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. These compounds are known for their significant roles in medicinal chemistry and material science due to their unique structural properties and potential biological activities .

Preparation Methods

The synthesis of 4-chloro-2-nitropyrazolo[1,5-a]pyrazine typically involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with nitrating agents under controlled conditions. One common method includes the nitration of 4-chloropyrazolo[1,5-a]pyrazine using a mixture of concentrated nitric acid and sulfuric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-chloro-2-nitropyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

The major products formed from these reactions include amino derivatives, substituted pyrazolo[1,5-a]pyrazines, and oxidized products.

Scientific Research Applications

4-chloro-2-nitropyrazolo[1,5-a]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-2-nitropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the chlorine atom can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

4-chloro-2-nitropyrazolo[1,5-a]pyrazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts unique chemical reactivity and potential biological activities.

Properties

CAS No.

2170812-72-1

Molecular Formula

C6H3ClN4O2

Molecular Weight

198.6

Purity

95

Origin of Product

United States

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